molecular formula C13H19N B13340520 (1S,2R)-2-benzylcyclohexan-1-amine

(1S,2R)-2-benzylcyclohexan-1-amine

Cat. No.: B13340520
M. Wt: 189.30 g/mol
InChI Key: YOPIHDSNQOMRGC-OLZOCXBDSA-N
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Description

(1S,2R)-2-benzylcyclohexan-1-amine is a chiral cyclohexane-based amine of significant interest in organic and medicinal chemistry research. Its defined stereochemistry at the 1 and 2 positions of the cyclohexane ring, combined with the benzyl substituent, makes it a valuable, non-planar scaffold and a versatile chiral building block for the asymmetric synthesis of more complex molecules, particularly in the development of pharmaceutical candidates and chiral ligands for catalysis. Researchers utilize this compound to introduce a stereochemically defined amine function, which can act as a key pharmacophore, into target structures. The rigid cyclohexane backbone imposes specific three-dimensional conformations, which is crucial for studying structure-activity relationships (SAR) in drug discovery, especially when probing interactions with chiral biological targets like enzymes and G-protein coupled receptors. Furthermore, its structure is analogous to chiral diamines used as ligands in transition metal catalysis for reactions such as asymmetric hydrogenation, a key method for producing enantiomerically pure compounds. This product is provided for research applications only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

(1S,2R)-2-benzylcyclohexan-1-amine

InChI

InChI=1S/C13H19N/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10,14H2/t12-,13+/m1/s1

InChI Key

YOPIHDSNQOMRGC-OLZOCXBDSA-N

Isomeric SMILES

C1CC[C@@H]([C@H](C1)CC2=CC=CC=C2)N

Canonical SMILES

C1CCC(C(C1)CC2=CC=CC=C2)N

Origin of Product

United States

Preparation Methods

Reductive Amination

Reductive amination is another versatile method for preparing amines. This process involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. While this method is widely used for synthesizing amines, achieving high stereoselectivity for chiral compounds like This compound requires careful selection of chiral auxiliaries or catalysts.

Analysis of Preparation Methods

Method Description Advantages Challenges
Asymmetric Hydrogenation Uses chiral catalysts to hydrogenate unsaturated precursors. High stereoselectivity, efficient. Requires expensive chiral catalysts.
Reductive Amination Involves reaction of aldehyde/ketone with amine and reducing agent. Versatile, applicable to various amines. Achieving high stereoselectivity can be challenging.
Resolution Techniques Separates racemic mixtures into enantiomers. Can be cost-effective for small-scale synthesis. Often time-consuming and less efficient than asymmetric synthesis.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-benzylcyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylcyclohexanone, while reduction can produce different amine derivatives.

Scientific Research Applications

(1S,2R)-2-benzylcyclohexan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1S,2R)-2-benzylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Cyclohexane Amine Derivatives

Structural and Stereochemical Differences

The table below compares (1S,2R)-2-benzylcyclohexan-1-amine with key analogs identified in the evidence:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Stereochemistry Notable Properties
This compound Not provided C₁₃H₁₉N ~177.30 (estimated) Benzyl (C₆H₅CH₂) 1S,2R High lipophilicity due to benzyl group
(1R,2S)-2-Phenylcyclohexan-1-amine HCl 19988-39-7 C₁₂H₁₈ClN 211.73 Phenyl (C₆H₅) 1R,2S Hydrochloride salt; improved solubility in polar solvents
(1S,2S)-2-Fluorocyclohexan-1-amine HCl 2387560-34-9 C₆H₁₃ClFN 153.63 Fluorine (F) 1S,2S 97% purity; potential bioactivity via halogen interactions
(1R,2R)-2-Methoxycyclohexan-1-amine 1449215-98-8 C₇H₁₅NO 129.20 Methoxy (OCH₃) 1R,2R 95% purity; electron-donating group alters reactivity
(1S,2S)-2-Methylcyclohexan-1-amine 29569-76-4 C₇H₁₅N 113.20 Methyl (CH₃) 1S,2S Simpler structure; lower steric hindrance

Key Comparative Insights

Substituent Effects
  • Benzyl vs. Phenyl : The benzyl group in the target compound introduces greater steric bulk and lipophilicity compared to the phenyl group in (1R,2S)-2-phenylcyclohexan-1-amine HCl. This may enhance membrane permeability but reduce solubility in aqueous media .
  • Halogen vs. In contrast, the methyl group in (1S,2S)-2-methylcyclohexan-1-amine offers minimal steric hindrance, favoring synthetic versatility .
Stereochemical Considerations
  • The 1S,2R configuration of the target compound distinguishes it from analogs like (1R,2S)-2-phenylcyclohexan-1-amine HCl and (1R,2R)-2-methoxycyclohexan-1-amine. Stereochemistry impacts diastereomer-specific interactions, such as receptor selectivity or metabolic stability .
Physicochemical Properties
  • Molecular Weight : The benzyl-substituted compound has the highest estimated molecular weight (~177.30 g/mol), reflecting its larger substituent. This contrasts with the lower weights of methyl- (113.20 g/mol) and methoxy-substituted (129.20 g/mol) analogs .
  • Solubility : Hydrochloride salts (e.g., (1R,2S)-2-phenylcyclohexan-1-amine HCl) exhibit enhanced water solubility compared to free bases, a critical factor in drug formulation .

Q & A

Basic Research Question

  • 1H/13C NMR : Assign spatial proximity of protons (e.g., benzyl vs. cyclohexyl groups) via coupling constants (J-values). Overlapping signals in crowded regions (e.g., cyclohexane ring) require 2D techniques like COSY or NOESY to confirm stereochemistry .
  • X-ray Crystallography : Provides absolute configuration but requires high-purity single crystals .
  • Mass Spectrometry : HRMS confirms molecular formula; tandem MS/MS differentiates isomers via fragmentation patterns.

Data Contradictions : Discrepancies between NMR and crystallography data may arise from dynamic equilibria (e.g., chair flipping in cyclohexane). Solutions include:

  • Low-temperature NMR to "freeze" conformers.
  • Cross-validation with vibrational circular dichroism (VCD) or optical rotation data .

Advanced Research Question : Machine learning models trained on chiral amine databases can predict spectral signatures, reducing ambiguity in stereochemical assignments.

How does the benzyl substituent in this compound influence its reactivity in asymmetric catalysis or drug design?

Advanced Research Question
The benzyl group impacts:

  • Steric Effects : Hinders approach of reactants to the amine site, favoring enantioselective pathways in catalysis .
  • Electronic Effects : Electron-donating benzyl groups modulate amine basicity, affecting binding affinity in enzyme inhibition studies .
  • Pharmacophore Design : In medicinal chemistry, the benzyl moiety enhances lipophilicity and target engagement (e.g., CNS-targeting agents) .

Q. Methodology :

  • Molecular Docking : Simulate interactions with catalytic pockets (e.g., cytochrome P450 enzymes) using software like AutoDock Vina.
  • Kinetic Isotope Effects (KIEs) : Quantify steric contributions by comparing reaction rates of deuterated vs. non-deuterated analogs.

What are the key challenges in scaling up the synthesis of this compound while maintaining stereochemical integrity?

Advanced Research Question

  • Racemization Risk : Elevated temperatures during scale-up can reduce ee. Solutions include:
    • Flow Chemistry : Precise temperature control and short residence times minimize thermal degradation .
    • Enzymatic Catalysis : Lipases or transaminases for stereospecific transformations under mild conditions .
  • Purification : Chromatography is impractical at scale. Alternatives:
    • Crystallization-Driven Resolution : Optimize solvent systems to favor (1S,2R) crystal growth.
    • Membrane-Based Separation : Chiral-selective membranes for continuous enantiomer enrichment.

Advanced Research Question

  • QSAR Models : Correlate substituent properties (e.g., logP, polar surface area) with bioactivity data (e.g., IC50 values).
  • DFT Calculations : Predict transition states for reactions involving derivatives, identifying substituents that stabilize intermediates.
  • Molecular Dynamics (MD) : Simulate binding stability in protein targets (e.g., GPCRs) to optimize benzyl group positioning .

Case Study : Derivatives with electron-withdrawing groups (e.g., -CF3) show improved metabolic stability in liver microsome assays due to reduced CYP450 oxidation .

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